Dansyl-L-valine Dansyl-L-valine
Brand Name: Vulcanchem
CAS No.: 1098-50-6
VCID: VC20988407
InChI: InChI=1S/C17H22N2O4S/c1-11(2)16(17(20)21)18-24(22,23)15-10-6-7-12-13(15)8-5-9-14(12)19(3)4/h5-11,16,18H,1-4H3,(H,20,21)/t16-/m0/s1
SMILES: CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C
Molecular Formula: C17H22N2O4S
Molecular Weight: 350.4 g/mol

Dansyl-L-valine

CAS No.: 1098-50-6

Cat. No.: VC20988407

Molecular Formula: C17H22N2O4S

Molecular Weight: 350.4 g/mol

* For research use only. Not for human or veterinary use.

Dansyl-L-valine - 1098-50-6

Specification

CAS No. 1098-50-6
Molecular Formula C17H22N2O4S
Molecular Weight 350.4 g/mol
IUPAC Name (2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-methylbutanoic acid
Standard InChI InChI=1S/C17H22N2O4S/c1-11(2)16(17(20)21)18-24(22,23)15-10-6-7-12-13(15)8-5-9-14(12)19(3)4/h5-11,16,18H,1-4H3,(H,20,21)/t16-/m0/s1
Standard InChI Key VULDIKGSZAUMHB-INIZCTEOSA-N
Isomeric SMILES CC(C)[C@@H](C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C
SMILES CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C
Canonical SMILES CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator